1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKYVJCXNKDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3-(trifluoromethyl)phenol with appropriate reagents to form the phenoxy moiety, which is then linked to a pyrazole ring through a series of chemical reactions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms .
Scientific Research Applications
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but lacking the phenoxy moiety.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another similar compound with the trifluoromethyl group positioned differently on the pyrazole ring.
Uniqueness
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties.
Biological Activity
1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₃H₁₁F₃N₂O₂
- Molecular Weight: 284.24 g/mol
- Melting Point: 84-86 °C
- CAS Number: 109925-28-2
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study assessing various pyrazole compounds demonstrated that certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like ibuprofen in carrageenan-induced rat paw edema models . Specifically, compounds similar to this compound have been noted for their ability to inhibit pro-inflammatory cytokines, which are pivotal in inflammatory responses.
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC50 (μg/mL) | Standard Drug | IC50 (μg/mL) |
|---|---|---|---|
| This compound | TBD | Ibuprofen | 54.65 |
| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | TBD | Indomethacin | TBD |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. The compound's structural features, particularly the trifluoromethyl group, enhance its interaction with biological targets. For instance, studies have shown that similar pyrazole compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
Case Study:
A recent study evaluated a series of pyrazole derivatives against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that compounds with similar scaffolds to this compound exhibited significant cytotoxic effects, suggesting a promising avenue for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. A study tested several pyrazole compounds against bacterial strains such as E. coli and Bacillus subtilis. The results showed that certain derivatives inhibited bacterial growth effectively, indicating potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| Another Pyrazole Derivative | Bacillus subtilis | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This leads to modulation of various pathways involved in inflammation and cancer cell survival.
Q & A
Q. What are the typical synthetic routes for 1-((3-(Trifluoromethyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and what factors influence reaction efficiency?
The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted aromatic aldehydes or pyrazole derivatives. Key steps include:
- Condensation reactions : Substituted aromatic aldehydes react with hydrazine derivatives to form the pyrazole core .
- Functionalization : The trifluoromethylphenoxy group is introduced via nucleophilic substitution or coupling reactions under catalytic conditions (e.g., palladium or nickel catalysts) .
- Hydrazide formation : Carboxylic acid intermediates are converted to carbohydrazides using hydrazine hydrate . Reaction efficiency depends on solvent polarity, temperature (optimized between 50–80°C), and stoichiometric ratios of reagents .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. What strategies are employed to optimize reaction yields during synthesis?
- Catalyst selection : Transition metals (e.g., Pd/C) enhance coupling reactions for trifluoromethylphenoxy group introduction .
- Purification techniques : Column chromatography or recrystallization removes byproducts like unreacted hydrazine derivatives .
- pH control : Maintaining mildly acidic conditions (pH 5–6) prevents decomposition of hydrazide intermediates .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacological properties?
The trifluoromethyl group enhances:
- Lipophilicity : Improves membrane permeability, as observed in pyrazole derivatives targeting cancer cells .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .
- Electron-withdrawing effects : Stabilizes the pyrazole ring, influencing binding affinity to biological targets like mTOR/p70S6K .
Q. What analytical techniques confirm the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking studies : Predict binding modes to autophagic proteins (e.g., LC3-II) using software like AutoDock .
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., mTOR) via fluorescence-based kinetic assays .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to validate target engagement .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Control variables : Standardize cell lines (e.g., prostate cancer PC3 vs. LNCaP) and assay conditions (e.g., serum concentration) .
- Dose-response validation : Replicate experiments across multiple concentrations to identify threshold effects .
- Meta-analysis : Cross-reference structural analogs (e.g., thiazole-hybrid derivatives) to isolate substituent-specific activity .
Q. What is the role of the hydrazide moiety in the compound’s reactivity and bioactivity?
- Chelation capacity : The hydrazide group binds metal ions (e.g., Fe³⁺), potentially influencing redox activity in biological systems .
- Nucleophilic reactivity : Participates in Schiff base formation or cyclization reactions to generate bioactive heterocycles (e.g., triazoles) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved activity?
- Substituent variation : Replace the phenoxy group with electron-deficient aromatics (e.g., nitro or cyano derivatives) to enhance target affinity .
- Hybridization : Fuse with thiazole or triazole rings to exploit synergistic effects on autophagy induction .
- Stereoelectronic tuning : Introduce methyl or methoxy groups to modulate steric hindrance and π-π stacking interactions .
Q. What in vitro models are suitable for evaluating the compound’s anti-proliferative effects?
- Prostate cancer models : Use PC3 or DU145 cells to assess autophagy markers (e.g., LC3-II/LC3-I ratio) via Western blotting .
- 3D tumor spheroids : Mimic tumor microenvironments to study penetration and dose-dependent cytotoxicity .
- Combination studies : Co-administer with mTOR inhibitors (e.g., rapamycin) to identify synergistic effects .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- HPLC monitoring : Track degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours .
- Mass spectrometry : Identify hydrolysis products (e.g., carboxylic acid derivatives) formed in aqueous buffers .
- Accelerated stability testing : Expose to elevated temperatures (40°C) and humidity (75% RH) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
